
3,6,7-Trimethylisoquinoline
Description
3,6,7-Trimethylisoquinoline is a nitrogen-containing heterocyclic compound characterized by an isoquinoline core substituted with methyl groups at positions 3, 6, and 5. Isoquinoline, a structural isomer of quinoline, consists of a benzene ring fused to a pyridine ring. The methyl substituents enhance the compound’s lipophilicity and modulate its electronic properties, influencing its reactivity and biological interactions. While direct pharmacological data on this compound are sparse, its structural analogs (e.g., tetrahydroisoquinolines and substituted quinolines) are studied for neuroprotective, antibacterial, and antitumor activities .
Properties
Molecular Formula |
C12H13N |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
3,6,7-trimethylisoquinoline |
InChI |
InChI=1S/C12H13N/c1-8-4-11-6-10(3)13-7-12(11)5-9(8)2/h4-7H,1-3H3 |
InChI Key |
MOVNDRMAMYLYSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C=NC(=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,7-Trimethylisoquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization can yield isoquinolines in excellent yields . Another method involves the use of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
3,6,7-Trimethylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce tetrahydroisoquinoline derivatives.
Scientific Research Applications
3,6,7-Trimethylisoquinoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6,7-Trimethylisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to affect the expression of Retinol Binding Protein 4 (RBP4) in liver tissue, which is correlated with glucose uptake and insulin sensitivity . The compound’s effects on lipid profiles and its potential as a pro-oxidant are also areas of active research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The biological and chemical properties of isoquinoline derivatives depend on substituent type, position, and oxidation state. Below is a comparative analysis of 3,6,7-trimethylisoquinoline with structurally related compounds:
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: Methyl groups (e.g., this compound) enhance metabolic stability but may reduce solubility . Halogenation (e.g., 2-chloro derivatives) increases electrophilicity, improving antibacterial activity . Tetrahydroisoquinolines (e.g., 6-methoxy-1-phenylethyl derivatives) exhibit neuroprotection due to dopamine receptor interactions .
Synthetic Accessibility: Chlorinated derivatives (e.g., 2-chloro-3,6,7-trimethylquinoline) are synthesized via direct halogenation . Tetrahydroisoquinolines often require multi-step cyclization (e.g., Pictet-Spengler) .
Pharmacological Potential: this compound’s analogs show antitumor activity in substituted tetrahydroisoquinolines (e.g., trifluoromethyl derivatives in ) . 6,7-Dimethoxy-tetrahydroisoquinolines are explored as FtsZ-targeting antibacterial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.